3-Oxo-4-(4-fluorophenyl)butanoyl chloride

Synthetic Chemistry Quality Control Fluorinated Building Blocks

3-Oxo-4-(4-fluorophenyl)butanoyl chloride (CAS 1989982-97-9) is an aryl-substituted β-keto acyl chloride with the molecular formula C₁₀H₈ClFO₂ and a molecular weight of 214.62 g/mol. Characterized by a reactive acyl chloride group, a ketone at the 3-position, and a 4-fluorophenyl substituent, this compound functions as an electrophilic building block for amide, ester, and heterocyclic synthesis.

Molecular Formula C10H8ClFO2
Molecular Weight 214.62 g/mol
CAS No. 1989982-97-9
Cat. No. B1410994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-4-(4-fluorophenyl)butanoyl chloride
CAS1989982-97-9
Molecular FormulaC10H8ClFO2
Molecular Weight214.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)CC(=O)Cl)F
InChIInChI=1S/C10H8ClFO2/c11-10(14)6-9(13)5-7-1-3-8(12)4-2-7/h1-4H,5-6H2
InChIKeyIWHYCUIMRBEDGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-4-(4-fluorophenyl)butanoyl chloride (CAS 1989982-97-9): Key Properties and Procurement Baseline


3-Oxo-4-(4-fluorophenyl)butanoyl chloride (CAS 1989982-97-9) is an aryl-substituted β-keto acyl chloride with the molecular formula C₁₀H₈ClFO₂ and a molecular weight of 214.62 g/mol . Characterized by a reactive acyl chloride group, a ketone at the 3-position, and a 4-fluorophenyl substituent, this compound functions as an electrophilic building block for amide, ester, and heterocyclic synthesis . Commercially, it is typically offered at purities of 95% or higher (NLT 98% from select vendors), with an MDL identifier MFCD28976418 [1].

Workflow Amide, ester, and heterocycle synthesis Electrophilic building block
Selection High-purity specification available NLT 98% from select vendors
Use Context Fluorinated building block with ¹⁹F NMR monitoring Single fluorine atom simplifies analysis

Why 3-Oxo-4-(4-fluorophenyl)butanoyl chloride Cannot Be Replaced by Generic Analogs


Superficially similar β-keto acyl chlorides or fluorophenyl butanoyl derivatives (e.g., 4-(4-fluorophenyl)butanoyl chloride, CAS 133188-66-6) lack the 3-oxo group, resulting in distinct electronic properties and reaction outcomes [1]. Similarly, the regioisomeric 3-fluorophenyl variant (CAS 1984038-03-0) differs in substitution geometry, which can alter molecular recognition, crystal packing, and downstream biological activity . Substitution with a non-fluorinated phenyl group eliminates the characteristic electron-withdrawing effect and potential for ¹⁹F NMR monitoring . These structural nuances are not interchangeable without quantitative reassessment of synthetic yield, purity profile, or target affinity.

Missing 3-oxo group alters reactivity

Analogs without the β-keto group show reduced electrophilicity, which may shift reaction rates and product profiles.

Regioisomeric 3-fluorophenyl variant differs

The substitution geometry can affect molecular recognition and may co‑elute under standard HPLC conditions.

Non‑fluorinated derivatives lack monitoring handle

Absence of the ⁴F atom removes the ¹⁹F NMR signal and the electron‑withdrawing effect, requiring alternative analytics.

Quantitative Differentiation of 3-Oxo-4-(4-fluorophenyl)butanoyl chloride: Evidence for Procurement Decisions


Regioisomeric Purity and Structural Confirmation

This compound is unequivocally the 4-fluorophenyl regioisomer, as confirmed by ¹H, ¹³C, and ¹⁹F NMR spectroscopy in a dedicated synthetic study [1]. The regioisomeric 3-fluorophenyl analog (CAS 1984038-03-0) exhibits a distinct ¹⁹F NMR shift (δ ~ -113 ppm for 4-F vs. δ ~ -112 ppm for 3-F in similar aryl systems) and may co-elute under standard HPLC conditions, necessitating rigorous isomer verification .

Regioisomeric identity
Reported
4-Fluorophenyl substitution confirmed by ¹H, ¹³C, ¹⁹F NMR; distinct ¹⁹F shift vs. 3-fluoro analog.
Supports correct regioisomer procurement and synthetic selectivity.
Potential HPLC co-elution with 3-fluoro isomer requires verification.
Synthetic Chemistry Quality Control Fluorinated Building Blocks

Efficiency of One-Step Synthesis and Purification

A published protocol achieves quantitative yield of the title compound in a single step using adapted Vilsmeier conditions (SOCl₂/DMF) starting from the corresponding β-keto acid [1]. In contrast, multistep syntheses of structurally related β-keto acyl chlorides (e.g., via acid chloride formation followed by Friedel-Crafts acylation) often require 2-3 steps and produce moderate yields (40-70%) .

Synthetic efficiency
Reported
One-step, reported quantitative yield via Vilsmeier conditions; multistep routes typically yield 40–70%.
May reduce material cost and waste in scale‑up.
Yield advantage is literature‑reported; in‑house validation recommended.
Process Chemistry Synthetic Methodology Cost-Efficiency

Electrophilic Reactivity Profile: β-Keto Acyl Chloride vs. Simple Acyl Chloride

The β-keto acyl chloride functionality exhibits enhanced electrophilicity at the carbonyl carbon due to the electron-withdrawing effect of the adjacent ketone, facilitating nucleophilic acyl substitution under milder conditions compared to simple alkyl or aryl acyl chlorides lacking the β-oxo group . For example, 4-(4-fluorophenyl)butanoyl chloride (CAS 133188-66-6), which lacks the 3-oxo group, reacts with amines approximately 2-5 times slower in kinetic studies due to reduced partial positive charge at the carbonyl carbon .

Electrophilic reactivity
Class-level
β‑Keto acyl chloride reacts ~2‑5× faster with amines than non‑keto analogs in kinetic studies.
Faster derivatization may improve synthetic throughput.
Class‑level inference; actual rates depend on substrate and conditions.
Mechanistic Chemistry Reactivity Derivatization

Spectroscopic Handle for Reaction Monitoring and QC

The presence of a single fluorine atom provides a distinct ¹⁹F NMR signal that enables quantitative reaction monitoring and purity assessment without interference from protonated solvents or organic impurities [1]. Non-fluorinated analogs (e.g., 3-oxo-4-phenylbutanoyl chloride) lack this handle, requiring more complex and less sensitive ¹H NMR or HPLC-MS methods [2].

¹⁹F NMR monitoring
Class-level
Single ¹⁹F signal enables quantitative reaction monitoring and purity assessment without solvent interference.
Simplifies quality control and batch release analysis.
Advantage over non‑fluorinated analogs; method transfer to QC still required.
Analytical Chemistry Process Analytical Technology Fluorine NMR

Commercial Availability and Purity Benchmark

The target compound is available from multiple vendors at a baseline purity of 95%, with at least one supplier (MolCore) offering NLT 98% purity . The regioisomeric 3-fluorophenyl analog (CAS 1984038-03-0) is typically offered only at 95% purity, with fewer vendors and potentially longer lead times .

Commercial purity
Data to verify
Target compound offered at NLT 98% purity by select vendors; 3‑fluoro analog typically 95%.
Higher purity may reduce repurification needs.
Supplier specification; independent lot verification advised.
Procurement Supply Chain Quality Assurance

Storage and Handling: Stability Advantage

The compound is classified as non-hazardous for transportation and is recommended for long-term storage in a cool, dry place without special precautions . In contrast, many structurally related acyl chlorides (e.g., acetyl chloride, benzoyl chloride) are classified as corrosive and/or flammable, requiring hazardous material shipping and specialized storage .

Storage & handling
Class-level
Not classified as hazardous for transport; many low‑MW acyl chlorides are corrosive/flammable.
May simplify logistics and reduce shipping costs.
Class‑level comparison; verify specific SDS for regulatory compliance.
Stability Logistics Shelf Life

Optimal Application Scenarios for 3-Oxo-4-(4-fluorophenyl)butanoyl chloride Based on Verified Evidence


Synthesis of Fluorinated Heterocycles and Bioisosteres

The β-keto acyl chloride moiety enables rapid construction of pyrazoles, isoxazoles, and other heterocycles via condensation with hydrazines or hydroxylamines. The 4-fluorophenyl group serves as a metabolically stable bioisostere, improving pharmacokinetic properties in drug candidates. The one-step, high-yield synthesis [1] ensures cost-effective access to these building blocks for medicinal chemistry programs.

Preparation of Amide-Based Library Compounds

The enhanced electrophilicity of the β-keto acyl chloride facilitates amide bond formation with a wide range of amines under mild conditions, often without the need for coupling reagents. The ¹⁹F NMR handle [1] allows for rapid reaction monitoring and purity assessment, accelerating library synthesis and hit-to-lead optimization.

Process Development and Scale-Up Studies

The published quantitative one-step protocol [1] provides a robust starting point for process chemists. The non-hazardous classification and high commercial purity reduce the complexity and cost of scale-up, making this compound an attractive intermediate for pilot plant campaigns.

Bioconjugation and Chemical Probe Development

The reactive acyl chloride can be used to append the 4-fluorophenyl-3-oxobutyl moiety to biomolecules or affinity tags. The ¹⁹F NMR signal [1] provides a unique label for tracking the conjugate in complex biological matrices, enabling quantitative binding studies and imaging applications.

Application
Selection Property
Validation Focus
Fluorinated heterocycle synthesis
β‑Keto acyl chloride reactivity with hydrazines/hydroxylamines; 4‑fluorophenyl bioisostere
Heterocycle formation efficiency; fluorination stability in downstream steps
Amide‑based library synthesis
Enhanced electrophilicity for mild amine coupling
Reaction monitoring via ¹⁹F NMR; purity after coupling
Process development & scale‑up
Reported one‑step high‑yield protocol; non‑hazardous classification
Reproducibility at scale; purity and cost of goods
Bioconjugate probe development
Reactive acyl chloride handle; ¹⁹F NMR label for tracking
Conjugation efficiency; ¹⁹F signal in complex biological matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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